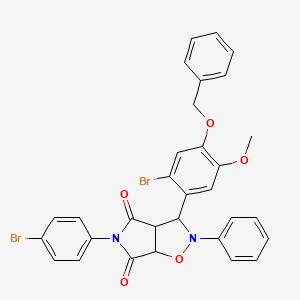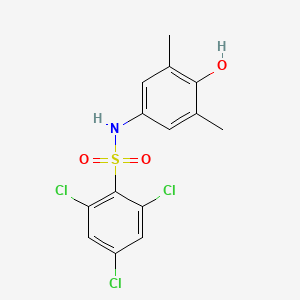
C19H22ClF3N2O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H22ClF3N2O4 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C19H22ClF3N2O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions
Industrial Production Methods: In industrial settings, the production of This compound is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the production process. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, C19H22ClF3N2O4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In the field of medicine, This compound is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient in drug formulations aimed at treating specific diseases or conditions.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which C19H22ClF3N2O4 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C18H21ClF3N2O4: A closely related compound with a slightly different structure.
C19H21ClF3N2O3: Another similar compound with one less oxygen atom.
C19H22ClF2N2O4: A compound with one less fluorine atom.
Uniqueness: What sets C19H22ClF3N2O4 apart from these similar compounds is its specific arrangement of atoms and functional groups, which confer unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it particularly valuable for certain applications.
Properties
Molecular Formula |
C19H22ClF3N2O4 |
|---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
ethyl 1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H21F3N2O4.ClH/c1-2-28-18(27)12-5-4-8-23(11-12)15-10-16(25)24(17(15)26)14-7-3-6-13(9-14)19(20,21)22;/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3;1H |
InChI Key |
HVBZFNGSOLNUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)
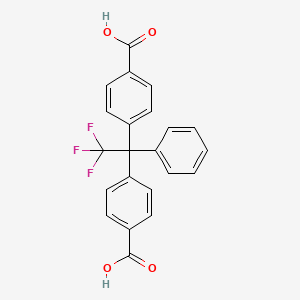
![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
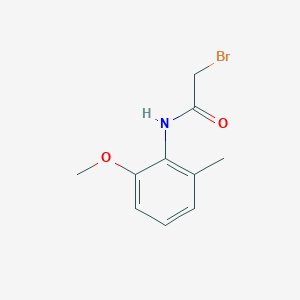
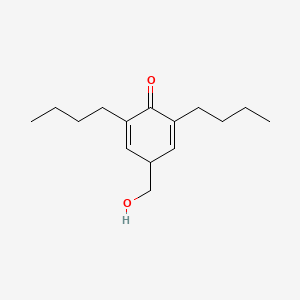
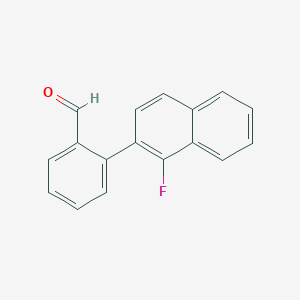
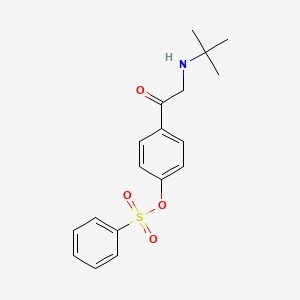
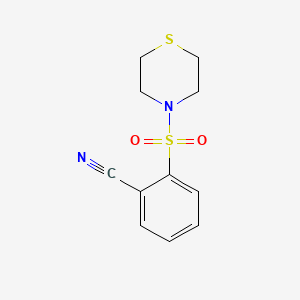
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
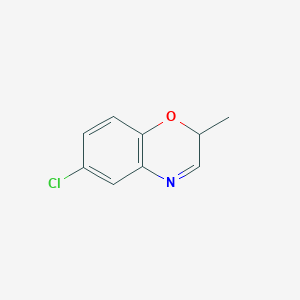
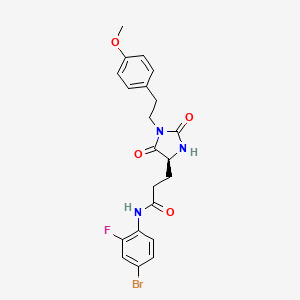
![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
